molecular formula C12H13ClN2O B3261360 2-Chloro-8-isopropyl-7-methoxyquinazoline CAS No. 342801-20-1

2-Chloro-8-isopropyl-7-methoxyquinazoline

Cat. No.: B3261360
CAS No.: 342801-20-1
M. Wt: 236.7 g/mol
InChI Key: ISGQKGFCFZFYTD-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Scaffold in Drug Discovery and Development

The quinazoline moiety is a cornerstone in the development of targeted therapies, particularly in oncology. Its prominence is underscored by the number of FDA-approved drugs that incorporate this core structure. These agents often function as kinase inhibitors, targeting the signaling pathways that drive cancer cell proliferation and survival. nih.govresearchgate.netnih.gov The ability of the quinazoline scaffold to mimic the binding of ATP to the kinase domain of various receptors is a key factor in its success. nih.gov

Beyond cancer, quinazoline derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, and antihypertensive activities. acs.orgnih.gov This wide range of biological activities has cemented the quinazoline scaffold as a highly valuable framework in the quest for new medicines. nih.gov

Several clinically successful drugs are built upon the quinazoline framework. These include:

Drug NameTherapeutic AreaMechanism of Action
Gefitinib Oncology (Non-Small Cell Lung Cancer)EGFR Tyrosine Kinase Inhibitor
Erlotinib Oncology (Non-Small Cell Lung Cancer, Pancreatic Cancer)EGFR Tyrosine Kinase Inhibitor
Lapatinib Oncology (Breast Cancer)Dual EGFR and HER2 Tyrosine Kinase Inhibitor
Vandetanib Oncology (Medullary Thyroid Cancer)RET, VEGFR, and EGFR Tyrosine Kinase Inhibitor
Afatinib Oncology (Non-Small Cell Lung Cancer)Irreversible ErbB Family Blocker
Dacomitinib Oncology (Non-Small Cell Lung Cancer)Pan-HER Tyrosine Kinase Inhibitor
Tucatinib Oncology (Breast Cancer)HER2 Tyrosine Kinase Inhibitor
Prazosin Cardiovascular (Hypertension)Alpha-1 Adrenergic Blocker
Doxazosin Cardiovascular (Hypertension), Urology (Benign Prostatic Hyperplasia)Alpha-1 Adrenergic Blocker

This table provides a summary of some prominent FDA-approved drugs containing the quinazoline scaffold. The list is not exhaustive. researchgate.netnih.govdrugbank.com

The synthesis of these complex molecules often involves the use of key chemical intermediates. For instance, the preparation of many 4-anilinoquinazoline-based kinase inhibitors relies on the reaction of a substituted 4-chloroquinazoline (B184009) with an appropriate aniline (B41778) derivative. nih.govnih.gov This highlights the importance of versatile quinazoline building blocks in the drug development pipeline.

Overview of 2-Chloro-8-isopropyl-7-methoxyquinazoline within the Research Landscape of Quinazoline Compounds

Within the vast family of quinazoline derivatives, this compound stands out as a key chemical intermediate. Its structure, featuring a reactive chlorine atom at the 2-position, makes it a valuable precursor for the synthesis of more complex molecules. The isopropyl and methoxy (B1213986) groups at positions 8 and 7, respectively, can influence the solubility, lipophilicity, and metabolic stability of the final compounds, making this particular scaffold an attractive starting point for medicinal chemistry campaigns.

This compound is referenced in patent literature, indicating its role in the synthesis of novel compounds with potential therapeutic applications. google.com Specifically, the 2-chloro substituent serves as a crucial handle for introducing various functionalities through nucleophilic substitution reactions, a common strategy in the elaboration of quinazoline-based drug candidates. The strategic placement of the isopropyl and methoxy groups can also play a role in directing the binding of the final molecule to its biological target.

Properties

IUPAC Name

2-chloro-7-methoxy-8-propan-2-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-7(2)10-9(16-3)5-4-8-6-14-12(13)15-11(8)10/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGQKGFCFZFYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC2=CN=C(N=C21)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro 8 Isopropyl 7 Methoxyquinazoline

General Synthetic Routes to Quinazoline (B50416) Core Structures

The quinazoline skeleton, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is a prominent scaffold in medicinal chemistry. nih.govfrontiersin.org Several classical methods have been established for its synthesis, each starting from different ortho-substituted aniline (B41778) precursors.

Key among these are:

Niementowski Quinazoline Synthesis: This method involves the condensation of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines (quinazolin-4-ones). wikipedia.orgchemeurope.com While traditionally requiring high temperatures and long reaction times, modern variations using microwave irradiation or specialized catalysts like ionic liquids in DMSO have been developed to improve yields and shorten reaction times. nih.govscirp.org

Friedländer Annulation: The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group (e.g., a ketone or ester) to form a quinoline. wikipedia.org A variation of this reaction can be applied to the synthesis of quinazolines. wikipedia.org The reaction is often catalyzed by acids or Lewis acids. rsc.org

Bischler Quinazoline Synthesis: This is a traditional method that typically requires high temperatures and pressures for the cyclization process, often involving the reaction of an N-acyl-anthranilic acid derivative. nih.gov Ultrasound assistance has been employed to facilitate this cyclization under less harsh conditions. nih.gov

From 2-Aminobenzonitriles: 2-Aminobenzonitriles serve as versatile starting materials for various quinazoline derivatives. For example, they can react with orthoesters and boronic acids in a palladium(II)-catalyzed cascade reaction to form 4-arylquinazolines. organic-chemistry.org

These foundational methods provide a versatile toolbox for constructing the quinazoline core, which can then be further functionalized.

Specific Synthetic Pathways for 2-Chloro-8-isopropyl-7-methoxyquinazoline

The synthesis of the target molecule, this compound, necessitates starting materials bearing the requisite isopropyl and methoxy (B1213986) groups at the correct positions on the benzene ring.

Preparation from Anthranilic Acid Derivatives

A plausible route to the precursor of the target compound starts with a suitably substituted anthranilic acid, specifically 2-amino-4-methoxy-3-isopropylbenzoic acid. This pathway leverages the Niementowski reaction.

Reaction Scheme:

Cyclization: The substituted anthranilic acid is reacted with a one-carbon synthon like formamide. This condensation and subsequent cyclization reaction forms the quinazolinone ring.

Formation of Quinazolinone: The product of this reaction is 8-isopropyl-7-methoxyquinazolin-4(3H)-one.

Chlorination: The resulting quinazolinone is then subjected to a chlorination agent to yield the final product. A similar pathway involves the reaction of isatoic anhydride, a derivative of anthranilic acid, which can also serve as a precursor in quinazolinone synthesis. nih.gov

StepStarting MaterialReagent(s)Intermediate/ProductReaction Type
12-amino-4-methoxy-3-isopropylbenzoic acidFormamide (HCONH₂)8-isopropyl-7-methoxyquinazolin-4(3H)-oneNiementowski Synthesis
28-isopropyl-7-methoxyquinazolin-4(3H)-onePOCl₃4-Chloro-8-isopropyl-7-methoxyquinazolineChlorination

This table outlines a potential pathway. The synthesis of the target 2-chloro derivative would require starting with a precursor that forms a quinazolin-2-one, such as by reacting the corresponding anthranilamide with a carbonyl source, followed by chlorination.

Preparation from 2-Aminobenzonitriles

An alternative strategy employs a substituted 2-aminobenzonitrile (B23959) as the key starting material. This method offers a different approach to building the pyrimidine ring.

Reaction Scheme:

Starting Material: The synthesis would begin with 2-amino-4-methoxy-3-isopropylbenzonitrile.

Cyclization: This nitrile can undergo cyclization through various methods. One approach involves reaction with formamidine (B1211174) derivatives under microwave irradiation to construct the quinazoline ring. nih.gov Another method involves a palladium-catalyzed reaction with a suitable coupling partner. organic-chemistry.org

Intermediate Formation: These reactions lead to the formation of an aminoquinazoline intermediate, such as 4-amino-8-isopropyl-7-methoxyquinazoline.

Conversion to Chloro-derivative: Subsequent chemical transformations would be required to convert the amino group at the 2- or 4-position to the desired chloro group, which can be a multi-step process. A more direct route involves cyclization that directly yields a quinazolinone, which is then chlorinated. For instance, reaction with a source for the C2-oxo group followed by hydrolysis would lead to 8-isopropyl-7-methoxyquinazolin-2-one.

StepStarting MaterialReagent(s)Intermediate/ProductReaction Type
12-amino-4-methoxy-3-isopropylbenzonitrilee.g., N,N-dimethylformamide dimethyl acetalN'-(2-cyano-5-methoxy-4-isopropylphenyl)-N,N-dimethylformamidineAmidine formation
2Amidine Intermediatee.g., H₂O₂, base8-isopropyl-7-methoxyquinazolin-2-oneOxidative Cyclization
38-isopropyl-7-methoxyquinazolin-2-onePOCl₃This compoundChlorination

Multi-Step Synthesis from Substituted Benzoic Acid Esters

A more fundamental synthesis can be envisioned starting from a simple substituted benzoic acid ester, requiring several steps to build the necessary functionality for cyclization.

Reaction Scheme:

Starting Material: A suitable starting point would be methyl 4-methoxy-3-isopropylbenzoate.

Nitration: The ester undergoes regioselective nitration at the 2-position to introduce a nitro group, yielding methyl 4-methoxy-3-isopropyl-2-nitrobenzoate.

Reduction: The nitro group is then reduced to an amino group, typically using a reducing agent like iron powder in acidic medium or catalytic hydrogenation, to form methyl 2-amino-4-methoxy-3-isopropylbenzoate. nih.gov

Amidation: The ester is converted to the corresponding amide, 2-amino-4-methoxy-3-isopropylbenzamide, by treatment with ammonia.

Cyclization: The resulting 2-aminobenzamide (B116534) is cyclized to form the quinazolinone ring, 8-isopropyl-7-methoxyquinazolin-4(3H)-one, by reacting with a reagent like triethyl orthoformate.

Chlorination: The final step is the chlorination of the quinazolinone to yield the target compound.

Key Reaction Steps and Reagents for Functionalization

The introduction of the chloro group at the 2-position is a critical functionalization step, transforming the quinazolinone precursor into a more reactive intermediate suitable for further synthetic modifications.

Chlorination Reactions (e.g., POCl₃ treatment)

The conversion of a hydroxyl group on the quinazoline ring (in its tautomeric quinazolinone form) to a chloro group is most commonly achieved using phosphoryl chloride (POCl₃), sometimes referred to as phosphorus oxychloride. nih.govresearchgate.net

Mechanism and Conditions: The reaction of a quinazolinone with POCl₃ is a two-stage process that can be controlled by temperature. nih.gov

Phosphorylation: At lower temperatures (below 25 °C) and under basic conditions, an initial phosphorylation of the quinazolinone oxygen occurs, forming phosphorylated intermediates. nih.gov

Chloride Displacement: Upon heating to 70-90 °C, these phosphorylated intermediates react with chloride ions (from POCl₃) to yield the corresponding chloroquinazoline. nih.gov

For the synthesis of this compound, the precursor 8-isopropyl-7-methoxyquinazolin-2-one would be heated with an excess of POCl₃, often under reflux conditions, to drive the reaction to completion. researchgate.net After the reaction, the excess POCl₃ is typically removed under reduced pressure before the reaction mixture is carefully quenched, often by pouring it onto ice water. researchgate.net The use of POCl₃ is favored as it generally leads to cleaner reactions and fewer impurities compared to other chlorinating agents like thionyl chloride (SOCl₂). acs.org

ReactionPrecursorReagent(s)ProductKey Conditions
Chlorination8-isopropyl-7-methoxyquinazolin-2-onePhosphoryl Chloride (POCl₃)This compoundReflux, neat or with a high-boiling solvent nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions for Amine Displacement

The chlorine atom at the 2-position of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction of significant utility in the synthesis of novel quinazoline derivatives. This transformation typically involves the displacement of the chloride by an amine nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway, where the amine attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate known as a Meisenheimer complex. Aromatization is then restored through the expulsion of the chloride ion. researchgate.net

The reactivity of chloroquinazolines in SNAr reactions is influenced by the position of the chlorine atom. In 2,4-dichloroquinazoline (B46505) systems, the 4-position is generally more reactive towards nucleophilic attack by amines than the 2-position. researchgate.net However, in a molecule such as this compound, the 2-position is the primary site for substitution. The reaction is often facilitated by heating and can be influenced by the nature of the amine, the solvent, and the presence of a base. researchgate.net

A variety of amines can be employed in these reactions, including primary and secondary aliphatic and aromatic amines. The nucleophilicity of the amine plays a crucial role, with more nucleophilic amines generally leading to higher reaction rates. masterorganicchemistry.com The use of bulky amines may be sterically hindered, potentially requiring more forcing reaction conditions. masterorganicchemistry.com

Amine Nucleophile General Reaction Conditions Expected Product Reference
Primary Aliphatic AmineHeat, with or without base2-Alkylamino-8-isopropyl-7-methoxyquinazoline researchgate.net
Secondary Aliphatic AmineHeat, with or without base2-Dialkylamino-8-isopropyl-7-methoxyquinazoline researchgate.net
Aniline DerivativesHeat, often with acid or base catalysis2-Arylamino-8-isopropyl-7-methoxyquinazoline researchgate.net

This table represents generalized outcomes based on the reactivity of similar 2-chloroquinazoline (B1345744) systems.

Cyclization and Ring Closure Procedures

While this compound is itself a heterocyclic system, it can serve as a precursor for the construction of more complex, fused heterocyclic structures. Cyclization reactions can be initiated from substituents introduced at the 2-position. For instance, a 2-amino derivative of the quinazoline can be further functionalized with a group capable of intramolecular cyclization.

One common strategy involves the reaction of a 2-hydrazinoquinazoline derivative with a dicarbonyl compound or its equivalent to form a triazolo[5,1-b]quinazoline system. Similarly, reaction with a β-ketoester could lead to the formation of a pyrazolo[1,5-c]quinazoline (B1257617) derivative. The specific substitution pattern of the starting quinazoline, including the 7-methoxy and 8-isopropyl groups, can influence the reactivity and the final structure of the cyclized product.

The synthesis of the quinazoline ring itself involves cyclization. Common methods include the reaction of an appropriately substituted anthranilic acid derivative with a source of the C2-N3 fragment of the quinazoline ring, such as a nitrile or an amidine. nih.govnih.gov For this compound, a plausible synthetic route would involve the cyclization of a 2-amino-3-isopropyl-4-methoxybenzonitrile with a chlorinating agent or the cyclization of a corresponding anthranilamide with a phosgene (B1210022) equivalent followed by chlorination.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold offers multiple sites for derivatization, allowing for the systematic exploration of the chemical space around this core structure.

As previously discussed, the 2-chloro group is a key handle for modification via SNAr reactions. Beyond simple amine displacement, this position can be functionalized with a wide array of nucleophiles. For example, reaction with alkoxides or phenoxides can introduce ether linkages, while reaction with thiols can lead to the formation of 2-thioether derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, are also powerful tools for the derivatization of the 2-position. These reactions allow for the introduction of carbon-carbon bonds, enabling the synthesis of 2-aryl, 2-heteroaryl, or 2-alkynyl quinazoline derivatives. The success of these couplings depends on the choice of catalyst, ligand, base, and reaction conditions.

Reaction Type Reagent Expected Product Reference
Suzuki CouplingArylboronic acid, Pd catalyst, base2-Aryl-8-isopropyl-7-methoxyquinazoline nih.gov
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base2-Alkynyl-8-isopropyl-7-methoxyquinazoline nih.gov
Buchwald-Hartwig AminationAmine, Pd catalyst, base2-Amino-8-isopropyl-7-methoxyquinazoline nih.gov

This table illustrates potential derivatizations at the 2-position based on established cross-coupling methodologies for haloquinazolines.

While the 2-position is activated by the chloro substituent, the 4-position of the quinazoline ring can also be a site for modification. In the absence of a substituent at the 4-position, electrophilic aromatic substitution reactions could potentially occur, although the electron-withdrawing nature of the pyrimidine ring generally disfavors such reactions.

A more common strategy for modification at the 4-position involves starting from a 2,4-dichloroquinazoline precursor. As mentioned earlier, the 4-position is typically more reactive towards nucleophiles. researchgate.net Therefore, one could selectively introduce a substituent at the 4-position of a 2,4-dichloro-7-methoxy-8-isopropylquinazoline intermediate before modifying the 2-position. This sequential functionalization allows for the synthesis of a diverse range of 2,4-disubstituted quinazolines.

The substituents on the benzene portion of the quinazoline ring, namely the 7-methoxy and 8-isopropyl groups, play a significant role in modulating the electronic properties and steric environment of the molecule. Variations of these groups can be achieved by starting with appropriately substituted anthranilic acid derivatives during the initial synthesis of the quinazoline ring.

For instance, the 7-methoxy group can be replaced with other alkoxy groups, a hydroxyl group (by demethylation), or a halogen. The 8-isopropyl group can be substituted with other alkyl groups, a cycloalkyl group, or a halogen. These modifications can be used to fine-tune the biological activity of the resulting compounds.

Position Original Substituent Potential Modification Synthetic Approach Reference
7MethoxyHydroxylDemethylation (e.g., with BBr₃) google.com
7MethoxyOther AlkoxySynthesis from corresponding alkoxy-anthranilic acid google.com
8IsopropylOther AlkylSynthesis from corresponding alkyl-anthranilic acid google.com

This table outlines potential modifications to the quinazoline ring substituents based on general synthetic strategies.

Molecular Target Identification and Characterization for 2 Chloro 8 Isopropyl 7 Methoxyquinazoline and Its Analogues

Enzyme Inhibition Studies

The inhibitory activity of 2-chloro-8-isopropyl-7-methoxyquinazoline and its analogues has been most extensively studied against various enzyme classes, demonstrating a range of potencies and selectivities.

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinazoline (B50416) core is a common feature in many kinase inhibitors.

3-Phosphoinositide-dependent kinase 1 (PDK1): There is currently no publicly available scientific literature detailing the direct inhibitory activity of this compound or its close analogues on PDK1.

Protein Lysine (B10760008) Methyltransferases G9a and GLP: Analogues of this compound have been investigated as inhibitors of the protein lysine methyltransferases G9a and its homologue GLP. These enzymes are crucial for histone methylation and gene regulation. While specific data for the exact compound is not available, related 7-alkoxy-quinazoline derivatives have shown inhibitory potential. For instance, compounds with varying substituents at the 2 and 7 positions have been synthesized and evaluated, with some demonstrating the ability to reduce H3K9me2 levels in cellular assays. nih.gov The development of selective inhibitors for G9a and GLP is an active area of research, as these enzymes have distinct biological roles. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): The quinazoline scaffold is a well-established pharmacophore for inhibiting both EGFR and VEGFR-2. Vandetanib (ZD6474), a notable example, is a 4-anilinoquinazoline (B1210976) derivative that potently inhibits both kinases. It has an IC50 value of approximately 0.5 μM for EGFR and 0.04 μM for VEGFR-2. nih.gov While not a direct analogue, the inhibitory profile of Vandetanib highlights the potential of the quinazoline core to target these receptors. nih.gov Research on other quinazoline derivatives has shown that modifications to the substitution pattern can significantly impact inhibitory activity against VEGFR-2. nih.gov

PI3Kα, NEK4, MET, Aurora B: Scientific literature providing specific inhibitory data for this compound or its direct analogues against PI3Kα, NEK4, MET, and Aurora B is not currently available.

Compound/Analogue ClassTarget KinaseIC50Reference
Vandetanib (ZD6474)EGFR~0.5 µM nih.gov
Vandetanib (ZD6474)VEGFR-2~0.04 µM nih.gov
7-Alkoxy-quinazoline derivativesG9aNot specified nih.gov
Isatin-based quinazoline analoguesVEGFR-269.1 nM - 85.8 nM nih.gov

Histone deacetylases are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. While HDAC inhibitors are a recognized class of therapeutic agents, there is no specific scientific data available that details the inhibitory activity of this compound or its direct analogues against any of the HDAC isoforms. nih.gov

DNA Gyrase B and FtsZ: There is no available scientific literature describing the inhibition of the bacterial enzymes DNA Gyrase B or FtsZ by this compound or its analogues.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): No studies have been published to date that evaluate the inhibitory potential of this compound or its close analogues against AChE or BuChE.

p97 AAA ATPase: The AAA ATPase p97 is involved in protein homeostasis and is a target in cancer therapy. Quinazoline-based compounds have been explored as p97 inhibitors. For example, analogues of N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) have been synthesized and evaluated. nih.gov One such analogue, CB-5083, is a potent, D2-selective p97 inhibitor that acts competitively with ATP. nih.gov While not identical, these findings suggest that the quinazoline scaffold can be adapted to inhibit p97.

Compound/AnalogueTarget EnzymeIC50NotesReference
CB-5083p97 ATPaseNot specifiedD2-selective, competitive with ATP nih.gov
DBeQ Analoguesp97 ATPasePotent inhibition reportedSpecific values vary by analogue nih.gov

Receptor Binding and Modulation Studies

The interaction of this compound and its analogues with various cell surface and intracellular receptors has also been a subject of investigation.

There is currently no scientific literature available that reports on the binding affinity or modulatory effects of this compound or its analogues on the histamine (B1213489) H1 or H4 receptors.

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its aberrant activation is linked to various cancers. nih.gov The pathway is initiated by the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors. nih.gov While a critical pathway for therapeutic intervention, there are no specific studies to date that describe the direct interaction or modulation of any component of the Wnt/β-catenin signaling pathway by this compound or its direct analogues. Research into small molecule inhibitors of this pathway is ongoing, with a focus on targets such as the β-catenin/BCL9 interaction. nih.gov

Protein-Protein Interaction Modulators (e.g., Spindlin 1 (SPIN1), SQSTM1/P62, RNF168)

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can modulate these interactions are therefore of significant interest as potential therapeutic agents. nih.govuniprot.orgbenthamscience.comrsc.orgrsc.org Currently, there is no publicly available scientific literature that directly investigates or identifies the role of This compound or its analogues as modulators of the protein-protein interactions involving Spindlin 1 (SPIN1), SQSTM1/P62, or RNF168. The following sections provide an overview of these proteins and their known interactions, which represent potential targets for therapeutic intervention.

Spindlin 1 (SPIN1)

Spindlin 1 (SPIN1) is a chromatin "reader" protein that recognizes and binds to specific post-translational modifications on histone tails, thereby playing a crucial role in the regulation of gene transcription. nih.govwikipedia.org It is characterized by the presence of three Tudor-like domains that specifically bind to methylated histone residues.

Detailed Research Findings:

Scientific literature has established that SPIN1 functions as a transcriptional coactivator by recognizing and binding to histone H3 trimethylated at lysine 4 (H3K4me3) and asymmetrically dimethylated at arginine 8 (H3R8me2a). uniprot.orguniprot.org This interaction is critical for the activation of certain gene expression programs, including the Wnt signaling pathway. wikipedia.orguniprot.orgnih.gov SPIN1 is known to form homodimers and interacts with other proteins, such as TCF7L2/TCF4 and the Spindlin docking protein (SPINDOC), which further regulates its function and stability. uniprot.orguniprot.orgnih.gov The development of small-molecule inhibitors that can disrupt these protein-histone and protein-protein interactions is an active area of research, with some non-quinazoline-based compounds showing inhibitory activity against SPIN1. nih.gov However, no studies have specifically implicated This compound in the modulation of SPIN1.

Interactive Data Table: Spindlin 1 (SPIN1) Interaction Profile

Interacting PartnerType of InteractionFunctional Consequence
Histone H3 (H3K4me3, H3R8me2a)Protein-HistoneRecognition of epigenetic marks, leading to transcriptional activation. uniprot.orguniprot.org
TCF7L2/TCF4Protein-ProteinCoactivation of the Wnt signaling pathway. uniprot.orguniprot.org
SPINDOCProtein-ProteinStabilization of SPIN1 and enhancement of its association with histone marks. uniprot.orgnih.gov
Itself (Homodimerization)Protein-ProteinFormation of functional dimeric or higher-order complexes. uniprot.orguniprot.org

SQSTM1/P62

Sequestosome 1 (SQSTM1), also known as p62, is a multifunctional scaffold protein that plays a central role in several key cellular processes, most notably selective autophagy. It acts as a bridge, linking ubiquitinated cargo to the autophagic machinery for degradation.

Detailed Research Findings:

The function of SQSTM1/p62 as a PPI modulator is dictated by its distinct domains. The C-terminal Ubiquitin-Associated (UBA) domain binds to polyubiquitin (B1169507) chains on misfolded proteins or damaged organelles. tandfonline.comnih.gov The protein then self-assembles via its N-terminal PB1 domain, forming aggregates that sequester the cargo. nih.govresearchgate.net Through its LC3-Interacting Region (LIR), SQSTM1/p62 directly engages with the autophagosome, delivering the cargo for lysosomal degradation. nih.govresearchgate.net Beyond autophagy, SQSTM1/p62 is a signaling hub, interacting with proteins like TRAF6 to regulate the NF-κB pathway and with Keap1 to control the Nrf2-mediated antioxidant response. researchgate.nettandfonline.com There is no evidence in the current literature to suggest that This compound modulates any of these critical interactions.

Interactive Data Table: Key Protein-Protein Interactions of SQSTM1/P62

Interacting PartnerSQSTM1/P62 DomainCellular Process
Ubiquitinated ProteinsUBA DomainSelective Autophagy (Cargo Recognition). tandfonline.comnih.gov
LC3/GABARAP family proteinsLIR MotifSelective Autophagy (Autophagosome Docking). nih.govresearchgate.net
TRAF6TRAF6 Binding DomainNF-κB Signaling. researchgate.net
Keap1KIR MotifNrf2 Antioxidant Response. researchgate.net
aPKCPB1 DomainCell Signaling and Polarity. nih.gov
RIPK1ZZ DomainInflammation and Cell Death Signaling. researchgate.net

RNF168

Ring Finger Protein 168 (RNF168) is a crucial E3 ubiquitin ligase that functions as a key regulator of the DNA damage response (DDR). Its primary role is to amplify ubiquitin signaling at sites of DNA double-strand breaks (DSBs), which is essential for the recruitment of downstream DNA repair factors. nih.govuniprot.orggenecards.org

Detailed Research Findings:

Following a DSB, RNF168 is recruited to the damaged chromatin where it catalyzes the addition of ubiquitin chains, primarily K63-linked, onto histone H2A and H2AX. uniprot.orgnih.gov This ubiquitination event creates a binding platform for the accumulation of critical repair proteins, including 53BP1, which promotes non-homologous end joining (NHEJ), and BRCA1, a key factor in homologous recombination (HR). nih.govuniprot.org The recruitment and function of RNF168 are tightly regulated through interactions with other proteins, such as the upstream E3 ligase RNF8. uniprot.orgnih.gov Modulating the activity of RNF168 could therefore have significant implications for cancer therapy by affecting DNA repair capacity. To date, no research has connected This compound or its analogues to the modulation of RNF168's enzymatic activity or its interactions within the DDR pathway.

Interactive Data Table: RNF168-Mediated Protein Interactions in the DNA Damage Response

Interacting PartnerType of InteractionFunctional Role in DNA Repair
RNF8Protein-Protein (Upstream)Initial ubiquitination at DSBs, facilitating RNF168 recruitment. uniprot.orgnih.gov
Ubiquitinated Histones (H2A/H2AX)Protein-Histone (Substrate)Amplification of ubiquitin signal at the site of damage. uniprot.orgnih.gov
53BP1Protein-Protein (Downstream)Recruitment to ubiquitinated chromatin to promote NHEJ repair. nih.gov
BRCA1Protein-Protein (Downstream)Recruitment to ubiquitinated chromatin to promote HR repair. nih.gov
RAD18Protein-ProteinCompetes with 53BP1 for binding to ubiquitinated chromatin. genecards.org

Mechanism of Action Studies at the Molecular and Cellular Level

Elucidation of Molecular Binding Modes and Interaction with Active Sites

There is currently no available research in the public domain that details the molecular binding modes or specific interactions with biological active sites for 2-Chloro-8-isopropyl-7-methoxyquinazoline. Investigations into its potential protein targets, binding affinity, or crystallographic studies to determine its three-dimensional interaction with enzymes or receptors have not been reported.

Impact on Cellular Signaling Pathways

No studies were identified that investigated the impact of this compound on key cellular signaling pathways. Therefore, there is no information available regarding its effects on:

NF-κB activation: It is unknown whether this compound can modulate the NF-κB signaling pathway, which is crucial in inflammatory and immune responses.

PI3K/AKT pathway: There are no data to suggest whether this compound influences the PI3K/AKT pathway, a critical regulator of cell survival, growth, and proliferation.

Ubiquitin-Proteasome System: The effect of this compound on the ubiquitin-proteasome system, responsible for protein degradation and cellular homeostasis, has not been studied.

Autophagy: There is no research to indicate whether this compound induces or inhibits autophagy, the cellular process of self-degradation and recycling of components.

Cellular Effects in Preclinical Models

Consistent with the lack of mechanistic studies, there is no published preclinical data on the cellular effects of this compound. The following endpoints have not been characterized for this specific compound:

Cell Proliferation Inhibition: There are no available studies measuring the anti-proliferative effects of this compound on any cell lines.

Apoptosis Induction: It is not known if this compound can induce programmed cell death.

Cell Cycle Modulation: The effect of this compound on the cell cycle progression of any cell type has not been documented.

In the absence of direct research on this compound, it is not possible to provide data tables or detailed research findings as requested. The information gap highlights a potential area for future investigation in medicinal chemistry and pharmacology.

Computational Chemistry and Rational Design Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Chloro-8-isopropyl-7-methoxyquinazoline, molecular docking studies would be essential to elucidate its binding mode within the active site of a specific biological target. For instance, the quinazoline (B50416) scaffold is a well-known pharmacophore in the development of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov

Docking simulations would involve preparing the three-dimensional structure of this compound and docking it into the crystal structure of a target protein. These studies can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target's binding pocket. benthamdirect.comresearchgate.netnih.gov For example, research on other quinazoline derivatives has shown that the nitrogen atoms in the quinazoline ring often form key hydrogen bonds with hinge region residues in kinases. nih.gov The 2-chloro substituent could be explored for its role in occupying specific sub-pockets, while the 8-isopropyl and 7-methoxy groups could be analyzed for their contributions to binding affinity and selectivity through hydrophobic and polar contacts, respectively. The results of such docking studies, often expressed as a docking score or binding energy, help in prioritizing compounds for synthesis and biological testing. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.orgnih.gov For this compound, a QSAR study would typically be part of a broader investigation involving a series of analogous compounds with varying substituents. The goal is to develop a statistically significant model that can predict the activity of new, unsynthesized derivatives. nih.govnih.gov

The process involves calculating a range of molecular descriptors for each compound in the series, which can be constitutional, topological, quantum-chemical, or physicochemical in nature. nih.gov These descriptors quantify various aspects of the molecular structure. Multiple Linear Regression (MLR) or more advanced machine learning methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model, validated through internal and external statistical methods, can provide insights into the structural requirements for optimal activity. nih.govphysiciansweekly.com For instance, a QSAR model might reveal that increased hydrophobicity at the 8-position or the presence of a hydrogen bond acceptor at the 7-position positively correlates with the inhibitory activity against a particular target.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. benthamdirect.com An MD simulation of this compound bound to its target protein would simulate the movements of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the protein-ligand complex. nih.govtandfonline.com

These simulations can confirm the stability of key interactions observed in docking studies and may reveal the role of water molecules in mediating ligand-protein interactions. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of different regions of the protein. researchgate.net MD simulations are computationally intensive but provide a more realistic representation of the biological system, helping to refine the understanding of the binding mechanism. benthamdirect.comnih.gov

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based approaches would be integral to the rational design of analogs of this compound.

Ligand-Based Drug Design: In the absence of a known 3D structure of the target protein, ligand-based methods are employed. researchgate.netnih.gov These strategies rely on the knowledge of other molecules that bind to the target of interest. If a set of active quinazoline derivatives is available, pharmacophore modeling can be used to identify the common chemical features essential for biological activity. This pharmacophore model can then be used to screen virtual compound libraries or to guide the design of new derivatives with improved potency. rsc.org

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. researchgate.net As discussed in the molecular docking section, the binding site's geometry and properties can be used to design molecules that fit snugly and interact favorably. For this compound, SBDD could involve modifying its substituents to optimize interactions with specific pockets within the target's active site, potentially enhancing both potency and selectivity. researchgate.net

Prediction of Molecular Properties for Research Prioritization within SAR Context

In the early stages of drug discovery, it is crucial to prioritize compounds not only based on their predicted activity but also on their drug-like properties. The prediction of molecular properties plays a vital role in the context of Structure-Activity Relationship (SAR) studies. frontiersin.org For this compound, several key properties can be computationally estimated to guide its research prioritization.

Key predicted molecular properties include:

cLogP (calculated LogP): This value is a measure of the compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile.

LipE (Lipophilic Efficiency): This metric relates the potency of a compound to its lipophilicity, providing a way to assess the quality of a lead compound. Higher LipE values are generally desirable.

PSA (Polar Surface Area): This property is correlated with a molecule's ability to permeate cell membranes and is a good predictor of oral bioavailability.

The computationally predicted properties for this compound are valuable for its initial assessment. nih.gov

Table 1: Predicted Molecular Properties for this compound

Property Value Source
Molecular Formula C12H13ClN2O PubChem nih.gov
Molecular Weight 236.70 g/mol PubChem nih.gov
XLogP3-AA 3.6 PubChem nih.gov
Polar Surface Area 35 Ų PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov

These predicted values help researchers to gauge the potential of this compound as a drug candidate and to make informed decisions in the design of future analogs within a comprehensive SAR study.

Preclinical Research Applications and Model Systems

In Vitro Biological Screening Assays

A thorough review found no publicly accessible data regarding the evaluation of 2-Chloro-8-isopropyl-7-methoxyquinazoline in common in vitro biological screening assays. This includes a lack of information on its activity in:

Enzyme Inhibition Assays

General Cell-Based Assays

Fluorescence Polarization (FP) Assays

Chemiluminescence-Based Oxygen Tunneling (CLOT) Assays

Isothermal Titration Calorimetry (ITC)

Consequently, the potential mechanisms of action or specific molecular targets of this compound remain uncharacterized in published literature.

Cell Line Models for Studying Biological Effects

There is no available scientific literature that documents the effects of this compound on either malignant or non-malignant cell lines. The search included a broad spectrum of commonly used cancer cell lines such as HCT116 (colon cancer), MCF-7 (breast cancer), A549 (lung cancer), K562 (chronic myelogenous leukemia), HepG2 (liver cancer), RPMI-8226 (multiple myeloma), s180 (sarcoma), and A431 (skin cancer). Similarly, no studies were found that utilized non-malignant cell lines like HU02 (human umbilical vein endothelial cells) or NCM460 (normal colon mucosal epithelial cells) to assess the compound's cytotoxicity or other biological impacts.

In Vivo Animal Models for Investigating Biological Mechanisms and Target Engagement

Investigations into established in vivo animal models also revealed no specific research involving this compound.

Comparative Analysis with Other Quinazoline Derivatives

Structural Analogues with Modified Alkyl/Aryl Chains

The substitution at various positions of the quinazoline (B50416) ring with different alkyl or aryl chains can significantly impact the compound's pharmacological profile. For instance, the presence of an isopropyl group at the 8-position, as seen in 2-Chloro-8-isopropyl-7-methoxyquinazoline, is a key structural feature. While direct comparative studies on this specific compound are limited, the influence of substituents at this position has been noted in the broader class of quinazolinones. The nature of the substituent at the 8-position can influence the antimicrobial activities of the compound nih.gov.

In a related context, studies on 2-isopropylquinazolin-4(3H)-one derivatives have been conducted to evaluate their antimicrobial activity researchgate.net. These studies synthesized a series of compounds with the isopropyl group at the 2-position, highlighting the interest in this particular alkyl substituent within the quinazoline framework researchgate.net. The addition of various groups, including methyl, ethyl, and isopropyl, across the 3,4-double bond of the quinazoline ring has been shown to yield 4-substituted 3,4-dihydroquinazolines nih.gov. This indicates that the size and nature of the alkyl group can play a role in the reactivity and subsequent biological activity of the resulting derivatives.

FeatureThis compoundAnalogues with Modified Alkyl/Aryl ChainsGeneral Impact of Modification
Alkyl Group 8-isopropylVaried alkyl or aryl groups at different positionsCan significantly alter biological activity and target specificity.
Position 8 Isopropyl groupOther substituentsThe nature of the substituent at this position can influence antimicrobial properties. nih.gov
Position 2 ChlorineIsopropyl group (in quinazolinone derivatives)Demonstrates the interest in the isopropyl substituent for potential biological activity. researchgate.net
General Reactivity Not specifiedAddition of alkyl groups across the 3,4-double bondYields substituted dihydroquinazolines, indicating a role for alkyl groups in reactivity. nih.gov

Scaffolds with Different Halogenation Patterns

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. The 2-chloro substituent in this compound is a critical feature. The presence of a halogen atom at the 6 and 8 positions of the quinazolinone ring has been shown to be beneficial for antimicrobial activities nih.gov.

The reactivity of halogenated quinazolines often depends on the position of the halogen. For instance, in 2,4-dichloroquinazolines, the chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the one at the 2-position mdpi.com. This regioselectivity is a key consideration in the synthesis of 4-aminoquinazoline derivatives mdpi.com.

Furthermore, the type of halogen can also influence activity. Structure-activity relationship studies on 4-anilinoquinazolines have shown that compounds with a chloro or fluoro substituted benzene (B151609) ring can exhibit higher anti-cancer activity nih.gov. In a study of new isopropylquinazolin-4(3H)-one derivatives, compounds with -F, -Cl, and -NO2 substitutions showed the most favorable antimicrobial activity researchgate.net. This suggests that the electron-withdrawing nature of the halogen can be a crucial factor. In some cases, compounds containing chloro or methoxy (B1213986) groups showed good antimicrobial activity nih.gov.

FeatureThis compoundAnalogues with Different HalogenationGeneral Impact of Halogenation
Position of Halogen 2-ChloroHalogens at positions 4, 6, 8Can enhance antimicrobial and anticancer activities. nih.govnih.gov
Reactivity 2-Chloro4-Chloro (in 2,4-dichloroquinazolines)The 4-position is generally more reactive towards nucleophilic substitution. mdpi.com
Type of Halogen ChlorineFluorine, BromineDifferent halogens can fine-tune the biological activity, with chloro and fluoro often being favorable. researchgate.netnih.gov
Combined Effect Chloro group presentChloro and methoxy groupsThe combination of these groups has been associated with good antimicrobial activity. nih.gov

Comparison of Biological Profiles and Target Specificity

Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The specific substitution pattern of this compound, with its methoxy and isopropyl groups, suggests potential for biological activity. For example, the introduction of a 2-site Cl atom and an 8-site methoxyl substituent in a neocryptolepine (B1663133) derivative resulted in better cytotoxicity in colorectal cancer cells nih.gov.

Many quinazoline derivatives exert their anticancer effects by inhibiting protein kinases, such as the epidermal growth factor receptor (EGFR) nih.gov. The 4-anilinoquinazoline (B1210976) scaffold is a well-known pharmacophore for EGFR tyrosine kinase inhibitors nih.gov. While this compound does not possess the 4-anilino moiety, the quinazoline core itself is a key element for this activity. Substituents on the quinazoline ring play a crucial role in modulating the inhibitory potency and selectivity. For instance, electron-rich substituents at the 6-position have been shown to promote anti-cancer and anti-microbial activities nih.gov.

The target specificity of quinazoline derivatives can be finely tuned. While many are designed as EGFR inhibitors, others have been developed to target different enzymes or receptors. The diverse biological activities reported for quinazolines, from anti-hypertensive to anti-psychotic, underscore the versatility of this scaffold nih.gov. The specific combination of substituents in this compound would determine its unique biological profile and target preference, which warrants further investigation.

Biological ProfileThis compound (Inferred)Other Quinazoline DerivativesKey Determinants of Activity
Anticancer Potential activity, given the quinazoline core.Many derivatives are potent anticancer agents, often targeting EGFR. nih.govSubstitutions at positions 2, 4, and 6 are critical for activity. nih.gov
Antimicrobial Potential activity, based on halogen and alkyl substitutions.Derivatives show broad-spectrum antibacterial and antifungal activities. nih.govHalogenation at positions 6 and 8 can enhance antimicrobial effects. nih.gov
Target Specificity To be determined experimentally.Can range from EGFR, other kinases, to various receptors.The specific pattern of substituents dictates the interaction with biological targets.
General Bioactivity Possesses a scaffold known for diverse biological activities.Exhibit a wide range of effects including anti-inflammatory and antiviral. nih.govThe versatility of the quinazoline ring allows for extensive chemical modification.

Emerging Research Areas and Future Perspectives for 2 Chloro 8 Isopropyl 7 Methoxyquinazoline Research

Exploration of Novel Biological Targets for Quinazoline (B50416) Scaffolds

The versatility of the quinazoline scaffold allows it to interact with a wide array of biological targets, making it a focal point in drug discovery. mdpi.com Extensive research has established its importance in developing treatments for cancer, neurodegenerative diseases, and infectious agents. mdpi.comnih.gov Future research on 2-Chloro-8-isopropyl-7-methoxyquinazoline and its analogues will likely explore both well-established and novel biological targets to uncover new therapeutic potentials.

Quinazoline derivatives have been successfully developed as inhibitors of critical enzymes and receptors. mdpi.com For instance, they are known to target Epidermal Growth Factor Receptor (EGFR) in cancer therapy and enzymes like cholinesterases and β-secretase (BACE-1) implicated in Alzheimer's disease. nih.govnih.gov The exploration of novel targets continues to expand, with recent studies identifying quinazolinone analogs that inhibit Cyclin-Dependent Kinase 5 (CDK5), a target in glioblastoma and neurodegenerative disorders, and p97, a protein associated with cancer protein homeostasis. nih.govnih.gov This suggests that the this compound scaffold could be functionalized to probe a diverse range of targets, moving beyond traditional applications. The multitarget-directed ligand approach, where a single molecule is designed to interact with multiple targets, is an efficient strategy for complex diseases like Alzheimer's, and the quinazoline framework is well-suited for this purpose. nih.gov

Table 1: Potential Biological Targets for Quinazoline-Based Compounds

Target ClassSpecific Target ExampleTherapeutic AreaReference
KinasesEpidermal Growth Factor Receptor (EGFR)Cancer (Non-Small Cell Lung Cancer) nih.gov
KinasesCyclin-Dependent Kinase 5 (CDK5)Glioblastoma, Neurodegenerative Diseases nih.gov
Enzymesβ-secretase (BACE-1)Alzheimer's Disease nih.gov
EnzymesCholinesterases (AChE)Alzheimer's Disease nih.gov
AAA+ ATPasep97/VCPCancer nih.gov
Proteasome26S Proteasome (β-5 subunit)Cancer (Prostate) mendeley.com

Development of Advanced Synthetic Methodologies for Quinazoline Functionalization

The synthesis and functionalization of the quinazoline core are critical for creating diverse chemical libraries for drug screening. researchgate.net While traditional methods exist, modern organic synthesis focuses on developing more efficient, selective, and environmentally benign methodologies. exlibrisgroup.com These advanced techniques are essential for modifying the this compound structure to explore its structure-activity relationships.

Transition-metal catalysis has become a powerful tool for C-H bond activation and functionalization, offering a direct way to modify the quinazoline scaffold without pre-functionalized starting materials. nih.govnih.gov Catalysts based on cobalt, rhodium, and copper have been used to construct the quinazoline ring system through C-H activation pathways. nih.govacs.orgorganic-chemistry.org Other modern approaches include:

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex quinazoline structures in a single step from readily available substrates, improving efficiency and reducing waste. mdpi.com

Palladium-Catalyzed Reactions: These methods are widely used for creating carbon-carbon and carbon-nitrogen bonds, enabling the introduction of various substituents onto the quinazoline core. mdpi.comnih.gov

Photochemistry and Electrochemistry: These techniques offer novel reactivity and selectivity for functionalizing the quinazoline scaffold under mild conditions. chim.it

These methodologies provide a robust toolkit for chemists to synthesize a wide range of derivatives based on the this compound core, facilitating the exploration of its therapeutic potential. nih.gov

Table 2: Advanced Synthetic Methods for Quinazoline Scaffolds

MethodologyDescriptionKey AdvantagesReference
Transition-Metal-Catalyzed C-H ActivationDirect functionalization of C-H bonds on the quinazoline core or its precursors using catalysts like Co, Rh, Pd, or Cu.Atom economy, reduced synthetic steps, novel regioselectivity. nih.govacs.org
Multicomponent Reactions (MCRs)One-pot synthesis combining three or more reactants to form the quinazoline product.High efficiency, structural diversity, operational simplicity. mdpi.com
Nucleophilic Aromatic Substitution (SNAr)Displacement of leaving groups (e.g., chlorine) on the quinazoline ring by nucleophiles.Well-established, versatile for introducing various functional groups. chim.it
Flow ChemistryPerforming reactions in a continuous-flow reactor.Improved safety, scalability, and precise control over reaction conditions. chim.it

Integration of Multi-Omics Data in Target Validation and Mechanism Elucidation

Understanding the biological impact of a compound like this compound requires a holistic view of its interactions within a biological system. Single-omics studies, which look at one layer of biological information (e.g., genomics, proteomics), are often insufficient to capture the complexity of a drug's mechanism of action. nygen.io The integration of multi-omics data—encompassing genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive, systems-level understanding. nih.gov

This integrated approach is crucial for:

Target Identification and Validation: By combining data from different omics levels, researchers can identify and validate biological targets with greater confidence. nih.govpluto.bio For example, a change in gene expression (transcriptomics) can be correlated with changes in protein levels (proteomics) and metabolite concentrations (metabolomics) to confirm that a compound is engaging its intended target and pathway.

Mechanism of Action (MoA) Elucidation: Multi-omics analysis can reveal the downstream effects of a compound, mapping out the signaling pathways and cellular processes it modulates. nygen.io This is vital for understanding both therapeutic effects and potential off-target activities.

Biomarker Discovery: Integrated data can help identify biomarkers that predict a patient's response to a quinazoline-based drug, paving the way for personalized medicine.

For a novel compound like this compound, applying multi-omics strategies early in the discovery pipeline can accelerate its development by providing a deep, mechanistic understanding of its biological profile. nygen.ionih.gov

Application of Artificial Intelligence and Machine Learning in Quinazoline Design and SAR Prediction

The design and optimization of new drug candidates is a complex process that can be significantly accelerated by artificial intelligence (AI) and machine learning (ML). youtube.com These computational tools are increasingly used in the design of quinazoline derivatives to predict their properties and guide synthetic efforts. nih.gov

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govmdpi.com For quinazolines, QSAR can predict the potency of new derivatives against a specific target, helping to prioritize which compounds to synthesize. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. youtube.comdigitellinc.com These models can be trained on known quinazoline structures and their activities to generate novel candidates, such as derivatives of this compound, that are optimized for potency and other drug-like properties.

Predicting ADMET Properties: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which is crucial for its success as a drug. Early prediction of these properties can reduce the high attrition rates in drug development.

By leveraging AI and ML, the process of optimizing the this compound scaffold can become more efficient and data-driven, reducing the time and cost associated with traditional trial-and-error approaches. digitellinc.com

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Chloro-8-isopropyl-7-methoxyquinazoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Common synthetic routes include multi-component reactions (MCRs) involving substituted quinazoline precursors and halogenating agents. For example, highlights a three-component reaction using substituted anilines, aldehydes, and isocyanides, catalyzed by Lewis acids like ZnCl₂. Optimization involves adjusting reaction parameters:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.
  • Catalyst Loading : 10–15 mol% catalyst enhances regioselectivity for the chloro and methoxy substituents.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures ensures ≥95% purity .

Q. How should researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; isopropyl splitting patterns).
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C8–C7–H7 angle at 118.7° observed in ).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the stability and solubility considerations for handling this compound in experimental settings?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the chloro group and methoxy degradation.
  • Solubility : Soluble in DMSO (50–100 mM stock solutions), dichloromethane, and ethyl acetate. Avoid aqueous buffers with pH > 8.0 due to susceptibility to nucleophilic substitution at the chloro position .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for chloro-methoxyquinazoline derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent-dependent conformational changes. Strategies include:

  • Multi-Technique Cross-Validation : Compare NMR (solution phase) with X-ray crystallography (solid-state) to identify dynamic vs. static structural features.
  • DFT Calculations : Model electronic environments (e.g., B3LYP/6-31G* basis sets) to predict chemical shifts and coupling constants, aligning with experimental data .

Q. What computational approaches are effective for studying structure-activity relationships (SAR) in quinazoline derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes), focusing on the chloro and methoxy groups’ steric and electronic contributions.
  • QSAR Modeling : Apply partial least squares (PLS) regression to correlate substituent parameters (Hammett σ, molar refractivity) with activity data from in vitro assays .

Q. How can reaction efficiency be improved for large-scale synthesis without compromising regioselectivity?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., dihalogenation) by controlling residence time and mixing efficiency.
  • Microwave Assistance : Reduces reaction time (30–60 minutes vs. 12 hours conventional) while maintaining >90% yield, as demonstrated in for analogous quinazolines .

Q. What experimental designs are recommended for assessing the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Screening : Test palladium catalysts (Pd(OAc)₂, PdCl₂(PPh₃)₂) with aryl boronic acids in THF/water (3:1) at 80°C. Monitor chloro group displacement via LC-MS.
  • Control Experiments : Include "no catalyst" and "no ligand" conditions to distinguish homogeneous vs. heterogeneous pathways .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical predictions and experimental results in SAR studies?

  • Methodological Answer :

  • Error Source Analysis : Check for impurities (e.g., residual solvents in NMR samples) or incorrect tautomer assignments in computational models.
  • Sensitivity Testing : Repeat assays under varying conditions (pH, temperature) to identify environmental dependencies. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.